molecular formula C8H20Cl2N2O B3107294 trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride CAS No. 1609407-11-5

trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride

Cat. No.: B3107294
CAS No.: 1609407-11-5
M. Wt: 231.16
InChI Key: GZKFIPKPONNKJC-OXOJUWDDSA-N
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Description

trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride: is a chemical compound with the molecular formula C8H18N2O·2HCl. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride typically involves the reaction of piperidine derivatives with dimethylamine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to investigate cellular processes and molecular interactions. It serves as a tool for studying enzyme activity and protein-ligand binding .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .

Industry: Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • trans-4-[(Dimethylamino)methyl]-3-piperidinol
  • cis-4-[(Dimethylamino)methyl]-3-piperidinol
  • 4-[(Dimethylamino)methyl]-3-piperidinol

Uniqueness: trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt form. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

(3S,4S)-4-[(dimethylamino)methyl]piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)6-7-3-4-9-5-8(7)11;;/h7-9,11H,3-6H2,1-2H3;2*1H/t7-,8+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKFIPKPONNKJC-OXOJUWDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNCC1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCNC[C@H]1O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 2
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 3
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 4
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 5
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride
Reactant of Route 6
trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride

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